5,12-Dimethylchrysene

Carcinogenesis Tumor initiation PAH

5,12-Dimethylchrysene (5,12-diMeC) is an essential, certified negative control for PAH carcinogenesis research. Its unique peri-methyl substitution renders it essentially inactive in tumorigenesis assays, unlike its carcinogenic isomers (e.g., 5,11-diMeC). Procuring this specific isomer is critical to ensure valid structure-activity relationship (SAR) studies and prevent confounding variables in metabolic activation experiments. Ideal for environmental analytical method validation and cytochrome P450 enzyme specificity mapping.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
CAS No. 14250-05-6
Cat. No. B079122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,12-Dimethylchrysene
CAS14250-05-6
Synonyms5,12-dimethylchrysene
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C
InChIInChI=1S/C20H16/c1-13-12-19-17-9-4-3-7-15(17)11-14(2)20(19)18-10-6-5-8-16(13)18/h3-12H,1-2H3
InChIKeyMAMUUFOIMDXRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,12-Dimethylchrysene (CAS 14250-05-6): Procurement-Grade Characterization for SAR and Negative Control Applications


5,12-Dimethylchrysene (5,12-diMeC) is a synthetic, methylated polycyclic aromatic hydrocarbon (PAH) belonging to the dimethylchrysene isomer series [1]. It is distinguished within the chrysene class by the presence of two methyl groups at the bay-region 5-position and the peri 12-position. This specific substitution pattern confers a markedly reduced carcinogenic and mutagenic profile compared to its potent monomethyl parent, 5-methylchrysene (5-MeC), and its highly tumorigenic isomer, 5,11-dimethylchrysene (5,11-diMeC) [2]. Consequently, 5,12-diMeC is not a high-risk carcinogen but rather a critical mechanistic probe and isotype-specific negative control in PAH carcinogenesis research and environmental analytical chemistry [3].

Why 5,12-Dimethylchrysene Cannot Be Interchanged with Other Dimethylchrysene Isomers in Carcinogenicity Studies


The dimethylchrysene isomers (1,5-; 5,6-; 5,7-; 5,12-; 1,6-; 6,7-; 6,12-diMeC) are not functionally equivalent and cannot be generically substituted [1]. Their tumor-initiating activities and metabolic pathways diverge sharply based on subtle positional variations. The 5,12-isomer possesses a unique peri-methyl group that sterically hinders metabolic activation at the critical 1,2-position, rendering it essentially inactive in mouse skin tumorigenesis assays [2]. In stark contrast, the 5,11-isomer is a strong tumor initiator, while 5,6-diMeC exhibits intermediate but significant activity [1]. Using an unqualified "dimethylchrysene" procurement specification for mechanistic or comparative studies would introduce uncontrolled and scientifically confounding variables, invalidating any effort to establish robust structure-activity relationships (SAR) or validate metabolic hypotheses [3].

Quantitative Differentiation of 5,12-Dimethylchrysene: Head-to-Head Data for Procurement Justification


Tumorigenicity: 5,12-Dimethylchrysene vs. 5-Methylchrysene in Mouse Skin Initiation

In a direct comparative bioassay on mouse skin, 5,12-dimethylchrysene was found to be significantly less tumorigenic than the potent reference compound, 5-methylchrysene (5-MeC) [1]. While the study identified 5,6-diMeC as the only dimethylchrysene with significant tumorigenic activity among the seven isomers tested, 5,12-diMeC, along with the majority of other isomers, demonstrated negligible activity [2].

Carcinogenesis Tumor initiation PAH

Metabolic Activation: Steric Hindrance at 1,2-Position vs. 5,11-Dimethylchrysene

A 1982 metabolism study directly compared 5,12-diMeC with its highly tumorigenic isomer, 5,11-diMeC, in mouse and rat liver microsomal fractions [1]. The peri 12-methyl group in 5,12-diMeC exerts a profound steric effect, nearly abolishing metabolism at the adjacent 1,2-position, which is a critical step in the activation pathway of related compounds [2]. In contrast, the 11-methyl group in 5,11-diMeC does not exhibit this inhibitory effect [3].

Drug Metabolism Enzymology PAH

Dihydrodiol Formation: Selective 7,8-Dihydrodiol Production vs. 1,2-Dihydrodiol

Extending the metabolic analysis, the same study quantitatively assessed the formation of specific dihydrodiol metabolites, which are crucial proximate carcinogens in the PAH activation cascade [1]. In 5,12-diMeC, the peri-methyl-induced steric hindrance led to a preferential formation of the 7,8-dihydrodiol over the 1,2-dihydrodiol [2]. This is the direct opposite of the metabolic pattern observed in 5,11-diMeC, where 1,2-dihydrodiols are formed without inhibition [3].

Metabolism PAH Carcinogenesis

Mutagenicity: Low Activity in S. typhimurium vs. Potent 5,11-Dimethylchrysene Derivatives

The structural features that cripple the metabolic activation of 5,12-diMeC also translate into a correspondingly low mutagenic potential [1]. A separate study on structurally related compounds reported that 5,12-diMeC exhibits very low mutagenicity in the standard Ames test . This finding directly contrasts with the potent mutagenic activity observed for 5,11-dimethylchrysene and its derivatives, which are efficiently activated to DNA-reactive species [2].

Genotoxicity Mutagenesis PAH

Bay-Region Geometry: Unique Distortion Pattern vs. 5,6-Dimethylchrysene and 5-Methylchrysene

Crystallographic and computational analyses reveal that the presence and position of methyl groups significantly distort the bay-region geometry of the chrysene backbone [1]. The bay-region of 5,12-dimethylchrysene is distorted, with a specific torsion angle of 20°, a feature it shares with 5-methylchrysene and 5,6-dimethylchrysene due to the presence of the 5-methyl group [2]. This non-planar distortion is a key determinant of how these molecules interact with metabolizing enzymes and DNA, but the 12-position substitution in 5,12-diMeC adds an additional layer of steric constraint not present in the other isomers [3].

Structural Biology Computational Chemistry PAH

Defined Application Scenarios for 5,12-Dimethylchrysene in Experimental Research


Isotype-Specific Negative Control in PAH Carcinogenicity Bioassays

5,12-Dimethylchrysene serves as the chemically ideal negative control for in vivo and in vitro tumorigenicity studies involving methylated chrysenes. Its demonstrated lack of tumor-initiating activity in mouse skin models [1] and low mutagenicity provide a critical baseline for comparison with potent compounds like 5-methylchrysene, 5,11-diMeC, or 5,6-diMeC. Procuring this specific isomer is essential to control for non-specific effects of PAH exposure, ensuring that any observed biological response can be attributed to the specific structural features of the test compound rather than a general class effect.

Mechanistic Probe for Cytochrome P450 Structure-Function Studies

The unique peri-methyl group in 5,12-dimethylchrysene makes it a powerful tool for enzymologists studying the substrate specificity and active-site topology of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) involved in PAH metabolism. Its metabolic profile, characterized by the near-exclusive formation of 7-hydroxy and 7,8-dihydrodiol metabolites and the strong inhibition of 1,2-position oxidation [2], provides a definitive readout for steric constraints within the enzyme's catalytic pocket. Researchers can use this compound to map active-site architecture and understand the molecular basis for the regioselectivity of xenobiotic metabolism.

Analytical Standard for Environmental PAH Isomer Differentiation

In environmental analytical chemistry, accurately identifying and quantifying specific alkylated PAH isomers in complex mixtures (e.g., combustion particulates, crude oil, sediment extracts) is crucial for source apportionment and risk assessment. 5,12-Dimethylchrysene is a necessary certified reference standard for developing and validating high-resolution analytical methods like HPLC [2] and capillary gas chromatography (GC) [3]. Its distinct retention time and spectral properties allow for unambiguous differentiation from co-eluting dimethylchrysene isomers (e.g., 5,11-, 5,6-, 6,12-diMeC) and methylphenanthrenes, thereby improving the accuracy of environmental PAH monitoring data.

Computational Chemistry Benchmark for Carcinogenicity Prediction Models

The defined structure and established biological inactivity of 5,12-dimethylchrysene make it an ideal compound for training and validating computational models that predict PAH carcinogenicity. Its distorted bay-region geometry [4] and the distinct steric influence of the 12-methyl group provide a rigorous test case for algorithms based on molecular descriptors, quantum mechanics, and docking simulations. Accurate prediction of its non-carcinogenic status helps refine the parameters of in silico models used for prioritizing untested environmental PAHs for further experimental evaluation.

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